1-[5-(Benzyloxy)pyridin-2-yl]ethan-1-one
Overview
Description
Synthesis Analysis
The synthesis of complex organic compounds often involves multi-step reactions and the use of catalysts. In the case of pyrrole derivatives, a one-pot four-component coupling reaction catalyzed by natural hydroxyapatite was used to synthesize a penta-substituted pyrrole derivative, which is structurally related to the compound of interest . Similarly, the synthesis of pyridine-1,3,4-thiadiazole-Schiff base derivatives was achieved with excellent yield in a short reaction time, indicating the efficiency of the method used . Another study reported the one-pot synthesis of a heterocyclic compound with a pyridin-2-yl group, which was characterized by various spectroscopic techniques . These studies demonstrate the diverse synthetic strategies that can be employed to create compounds with a pyridin-2-yl moiety.
Molecular Structure Analysis
The molecular structure of organic compounds is crucial for understanding their properties and reactivity. Single-crystal X-ray diffraction is a common technique used to determine the precise structure of a compound, as seen in the studies of pyrrole and pyrazolo[1,5-c]pyrimidin derivatives . Density functional theory (DFT) calculations complement experimental techniques by predicting spectral and geometrical data, which often show a high correlation with experimental results . The crystal structures of co-crystals involving pyridin-4-yl groups were determined, highlighting the importance of hydrogen bonding in the formation of these structures .
Chemical Reactions Analysis
The reactivity of compounds containing the pyridin-2-yl group can be influenced by various substituents and the overall molecular context. For instance, the presence of a fluorophenyl group and an ethanone moiety in a pyrazoline ring was found to be crucial for binding in molecular docking studies, suggesting potential inhibitory activity against certain enzymes . The antimicrobial activity of thiazol-2-yl pyrrolidine derivatives also indicates that the chemical structure can be tailored to enhance biological activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds are closely related to their molecular structure. The electrochemical study of a pyrrole derivative showed good inhibition efficiency on steel surfaces, which is a physical property that can be exploited in corrosion inhibition . The optical properties of a novel phosphorescent ligand containing a pyridin-2-yl group were investigated, revealing specific absorption and emission wavelengths . Additionally, the antimicrobial activity of methyl pyrrolidine derivatives against various bacterial and fungal strains demonstrates the chemical properties that can be harnessed for therapeutic purposes .
Safety And Hazards
properties
IUPAC Name |
1-(5-phenylmethoxypyridin-2-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-11(16)14-8-7-13(9-15-14)17-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMNJTLCRUSCDEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NC=C(C=C1)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70630954 | |
Record name | 1-[5-(Benzyloxy)pyridin-2-yl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70630954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[5-(Benzyloxy)pyridin-2-yl]ethan-1-one | |
CAS RN |
858597-92-9 | |
Record name | 1-[5-(Benzyloxy)pyridin-2-yl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70630954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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